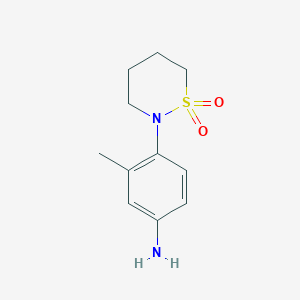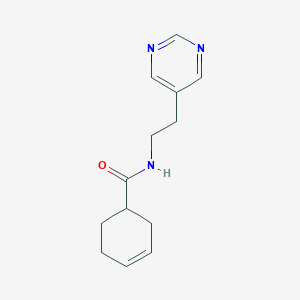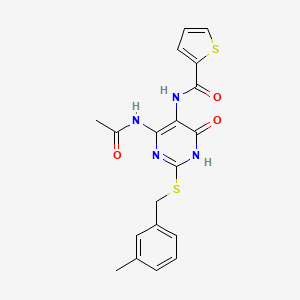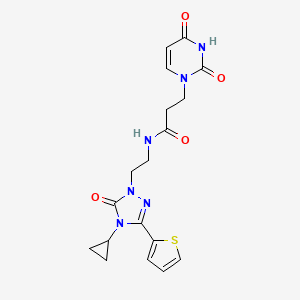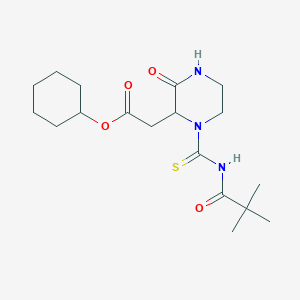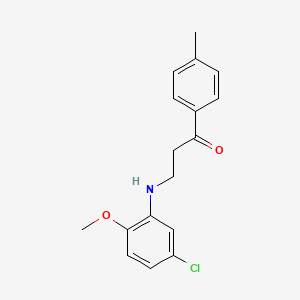
3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone, also known as CMP-MPA, is an organic compound that has recently gained attention for its potential applications in various scientific fields. CMP-MPA is a substituted aniline that is characterized by a five-membered ring structure with one nitrogen atom. This compound has been found to exhibit a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In addition, CMP-MPA has been studied for its potential use in the synthesis of a variety of drugs, including antifungals, antibiotics, and anti-cancer agents.
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil
Research on the sorption of phenoxy herbicides, such as 2,4-D and others, to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are significant sorbents for these herbicides. This study might indicate the environmental behavior and interaction of similar complex organic compounds with environmental matrices (Werner, Garratt, & Pigott, 2012).
Methoxychlor as an Environmental Estrogen
Methoxychlor, a chlorinated hydrocarbon pesticide, demonstrates the potential endocrine-disrupting effects of certain organic compounds. This research can provide insights into the environmental and health impacts of various chemical compounds, including the potential effects of 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone if structurally or functionally similar (Cummings, 1997).
Liquid Crystal Dimers and Phase Behavior
The study of methylene-linked liquid crystal dimers, including their transitional properties and the formation of twist-bend nematic phases, could be relevant to understanding the material science applications of complex organic compounds, possibly including derivatives of this compound (Henderson & Imrie, 2011).
Carcinogen Metabolites in Tobacco Products
The study of carcinogen metabolites in tobacco products, including their identification and effects, sheds light on the importance of monitoring and understanding the metabolic and toxicological profiles of chemical compounds found in consumer products. This research could indirectly inform safety assessments for various chemicals, including those structurally related to this compound (Hecht, 2002).
properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)16(20)9-10-19-15-11-14(18)7-8-17(15)21-2/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBOYDATFCCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477328-95-3 |
Source


|
| Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)


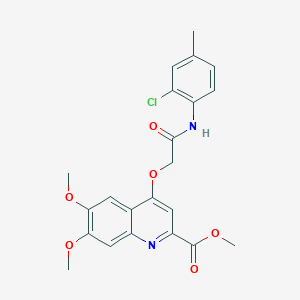
![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)
